5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one
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Overview
Description
5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[2,1-b]purin-4(1H)-one core structure substituted with a 4-methoxybenzyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one typically involves multi-step organic reactions. One common approach includes the condensation of a suitable purine derivative with a 4-methoxybenzyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is unique due to its specific structural features, such as the pyrimido[2,1-b]purin-4(1H)-one core and the 4-methoxybenzyl substitution
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3,7,8,9-tetrahydropyrimido[2,1-b]purin-4-one |
InChI |
InChI=1S/C16H17N5O2/c1-23-12-5-3-11(4-6-12)9-21-15(22)13-14(19-10-18-13)20-8-2-7-17-16(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19) |
InChI Key |
MZZPPIDILYTJAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CN3)N4C2=NCCC4 |
Origin of Product |
United States |
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